Cas no 113806-06-7 ((E)-Olopatadine)
(E)-Olopatadine structure
Product Name:(E)-Olopatadine
Numero CAS:113806-06-7
MF:C21H23NO3
MW:337.412225961685
CID:2449782
PubChem ID:5284599
Update Time:2025-09-22
(E)-Olopatadine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (E)-Olopatadine
- 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
- (11E)-
- (E)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid
- BDBM50002093
- SCHEMBL1649764
- Opatanol (TN)
- KU3MJP076O
- Q27891699
- ZINC00897253
- Dibenz(b,E)oxepin-2-acetic acid, 11-(3-(dimethylamino)propylidene)-6,11-dihydro-, (11E)-
- [11-(3-Dimethylamino-propylidene)-6,11-dihydro-dibenzo[b,e]oxepin-2-yl]-acetic acid
- AC1NR4QV
- Olopatadine hydrochloride impurity, olopatadine E-isomer- [USP]
- NCGC00164623-01
- {(11E)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid
- SCHEMBL4669
- BRD-K06625472-003-01-6
- 11-((E)-3-(Dimethylamino)propylidene)-6,11-dihydrodibenz(b,E)oxepin-2-acetic acid
- 113806-06-7
- CHEMBL65699
- 113805-63-3
- Olopatadine, (E)-
- Olopatadine E-isomer
- UNII-KU3MJP076O
- OLOPATADINE HYDROCHLORIDE IMPURITY, OLOPATADINE E-ISOMER- [USP IMPURITY]
- CHEBI:7769
- DTXSID20150556
- 2-(11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid
-
- Inchi: 1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8+
- Chiave InChI: JBIMVDZLSHOPLA-QGMBQPNBSA-N
- Sorrisi: O1CC2C=CC=CC=2/C(=C\CCN(C)C)/C2C=C(CC(=O)O)C=CC1=2
Proprietà calcolate
- Massa esatta: 337.16800
- Massa monoisotopica: 337.16779360Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 5
- Complessità: 488
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 49.8Ų
Proprietà sperimentali
- PSA: 49.77000
- LogP: 3.58950
(E)-Olopatadine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE59412-1mg |
(E)-Olopatadine |
113806-06-7 | 1mg |
$270.00 | 2024-04-20 |
(E)-Olopatadine Letteratura correlata
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
113806-06-7 ((E)-Olopatadine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso